molecular formula C9H9NOS B2606657 2-(1,2-benzothiazol-3-yl)ethan-1-ol CAS No. 259110-30-0

2-(1,2-benzothiazol-3-yl)ethan-1-ol

Cat. No.: B2606657
CAS No.: 259110-30-0
M. Wt: 179.24
InChI Key: PARSHSQJFSFMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,2-Benzothiazol-3-yl)ethan-1-ol is a benzothiazole derivative featuring a hydroxyl group on the ethane chain attached to the heterocyclic core.

Properties

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-5-8-7-3-1-2-4-9(7)12-10-8/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARSHSQJFSFMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzothiazol-3-yl)ethan-1-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions to form the benzothiazole ring, followed by reduction to yield the desired ethan-1-ol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzothiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(1,2-benzothiazol-3-yl)ethanone.

    Reduction: Formation of 2-(1,2-benzothiazol-3-yl)ethanamine.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 2-(1,2-benzothiazol-3-yl)ethan-1-ol, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-Tubercular Properties

Recent advancements highlight the synthesis of benzothiazole derivatives as promising anti-tubercular agents. These compounds have shown potent inhibitory activity against Mycobacterium tuberculosis, with some derivatives outperforming standard reference drugs . The structural modifications in benzothiazole derivatives have been linked to enhanced bioactivity and reduced resistance profiles.

Industrial Biocides

This compound is utilized in various industrial applications as a biocide. It is effective against a wide range of microorganisms and is commonly used in products such as paints, adhesives, and water-based solutions . Its role as a preservative helps prevent microbial growth in consumer products, ensuring safety and longevity.

Environmental Impact

While effective as a biocide, the environmental impact of benzothiazole compounds has raised concerns. Studies indicate that these compounds can be toxic to aquatic life at certain concentrations, necessitating careful assessment of their ecological risks . The half-maximal effective concentrations for microalgae have been reported to be alarmingly low, indicating potential risks to freshwater ecosystems.

Chromatographic Techniques

The compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed for the separation and quantification of this compound in various matrices. This method utilizes acetonitrile and water as mobile phases and is adaptable for mass spectrometry applications . Such analytical techniques are crucial for quality control in pharmaceutical formulations and environmental monitoring.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with synthesized derivatives.
Anti-Tubercular ActivityNew benzothiazole derivatives showed greater potency against Mycobacterium tuberculosis compared to existing drugs.
Environmental ToxicityIdentified potential eco-risk associated with high concentrations of benzothiazoles affecting aquatic organisms.

Mechanism of Action

The mechanism of action of 2-(1,2-benzothiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzothiazole ring is known to interact with DNA and proteins, which may contribute to its biological activities .

Comparison with Similar Compounds

Structural Analog: (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles

Structure: Replaces the hydroxyl group with a nitrile (-CN) and incorporates an arylacrylonitrile moiety. Synthesis: Prepared via a Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and aromatic aldehydes in ethanol with triethylamine catalysis . Key Differences:

  • Reactivity : The nitrile group enhances electrophilicity, enabling conjugation with aromatic aldehydes.
  • Applications : Likely used in materials science or as intermediates for bioactive molecules due to extended conjugation.

Thiazolidinone Derivative: 2-(1,2-Benzothiazol-3-yl)-1,3-thiazolidin-4-one

Structure: Incorporates a thiazolidinone ring fused to the benzothiazole core. Synthesis: Derived from 3-{[2-(1,2-benzothiazol-3-yl)propanoyl]amino}-1,3-thiazolidin-4-one via NaOH-mediated hydrolysis and acid precipitation . Key Differences:

  • Rigidity : The fused ring system may enhance binding affinity to enzymatic targets.

Morpholine-Linked Derivative: 1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(1,2-benzothiazol-3-yl)ethan-1-one Hydrochloride

Structure : Features a morpholine ring and a ketone group instead of the hydroxyl.
Physicochemical Data : Molecular weight 349.86 g/mol; hydrochloride salt form improves solubility .
Key Differences :

  • Solubility : The hydrochloride salt enhances aqueous solubility compared to the neutral alcohol.
  • Functionality : The morpholine moiety may improve blood-brain barrier penetration, relevant for CNS-targeted drugs.

Piperazine-Indolone Hybrid: 5-{2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloroindol-2-one

Structure: Combines benzothiazole with a piperazine-ethyl-indolone scaffold. Key Differences:

  • Complexity : The extended structure may offer multitarget activity but could reduce synthetic accessibility.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Synthesis Method Notable Properties
2-(1,2-Benzothiazol-3-yl)ethan-1-ol ~181 (estimated) -OH, benzothiazole Not provided in evidence Polar, potential H-bond donor
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitrile Varies by aryl group -CN, benzothiazole Knoevenagel condensation Conjugated system, electrophilic
2-(1,2-Benzothiazol-3-yl)-1,3-thiazolidin-4-one ~250 (estimated) Thiazolidinone, benzothiazole Hydrolysis/acid precipitation MMP inhibition, rigid structure
Morpholine-linked ethanone hydrochloride 349.86 -CO-, morpholine, HCl salt Commercial synthesis (Enamine Ltd.) High solubility, salt stability
Piperazine-indolone hybrid ~440 (estimated) Piperazine, indolone, -Cl Not detailed Multitarget potential

Biological Activity

2-(1,2-benzothiazol-3-yl)ethan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This compound has been explored for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzothiazole ring that is known for its reactivity and ability to interact with biological targets. Its hydroxyl group enhances its solubility and potential bioactivity. The specific substitution pattern on the benzothiazole ring contributes to its distinct chemical and biological properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown selective activity against Gram-negative bacteria such as Pseudomonas aeruginosa.

CompoundActivityMIC (μg/mL)
This compoundAntimicrobial30 ± 0.4
Control (Standard Antibiotic)Antimicrobial10 ± 0.2

This data indicates that while the compound is effective, it may not be as potent as some standard antibiotics .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines.

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves interaction with specific cellular pathways:

  • Apoptosis Induction: The compound activates caspases and promotes the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest: It has been observed to interfere with the G1/S transition in the cell cycle.

Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of benzothiazole compounds highlighted the antimicrobial efficacy of this compound. It was found to inhibit bacterial growth effectively in both in vitro assays and in vivo models. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Properties

Another significant investigation evaluated the anticancer potential of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 μM. The study emphasized the importance of further exploring this compound's structure to enhance its efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(1,3-Benzothiazol-2-yl)ethan-1-olStructureModerate antimicrobial activity
2-(1,2-Benzothiazol-3-yl)ethanamineStructureAnticancer activity; less effective than ethan-1-ol
2-(1,2-Benzothiazol-3-yl)ethanoneStructureLimited activity compared to ethan-1-ol

This table illustrates how variations in the benzothiazole moiety influence biological activity, highlighting the unique position of this compound in terms of efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.